3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is an organic compound with the chemical formula C11H15NO2. It has a molecular weight of 229.71 .
Molecular Structure Analysis
The InChI code for 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is 1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride appears as a white crystalline solid. It is soluble in water and organic solvents . The compound has a certain acidity due to its hydrochloride component .Scientific Research Applications
Chemical Synthesis and Molecular Interactions
- The compound has been explored in the synthesis of pyrrolin-2-ones, which are valuable in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
- It's also a component in the production of pyridinium hydrochloride, demonstrating versatility in organic synthesis and offering pathways for the development of complex molecular structures (Schmid et al., 2004).
Structural Analysis and Properties
- Studies have elucidated the crystal structure of derivatives, showing molecular arrangements and intermolecular interactions, providing a foundation for understanding the material properties and reactivity (Mohammat et al., 2008).
Catalysis and Ligand Development
- It serves as a precursor in the formation of organometallic complexes, highlighting its role in catalysis and potential in creating novel materials (Singh et al., 2003).
Pharmacological Research
- The compound has been part of studies focusing on antimicrobial properties, indicating its relevance in drug discovery and pharmaceutical research (Bogdanowicz et al., 2013).
Computational Chemistry and Docking Studies
- Docking and quantitative structure–activity relationship studies involving its derivatives have been conducted, emphasizing its application in computational drug design and the understanding of molecular interactions (Caballero et al., 2011).
Transformation and Reactivity Studies
- Research has also delved into its transformation into other compounds, shedding light on its reactivity and potential use in synthetic chemistry (Tehrani et al., 2000).
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLIUEVVXMIHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673798 | |
Record name | 3-(4-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride | |
CAS RN |
23123-09-3 | |
Record name | 3-(4-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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